molecular formula C12H9Cl2IO4S B14702292 Bis(4-chlorophenyl)iodanium hydrogen sulfate CAS No. 15269-35-9

Bis(4-chlorophenyl)iodanium hydrogen sulfate

Cat. No.: B14702292
CAS No.: 15269-35-9
M. Wt: 447.1 g/mol
InChI Key: WAXYPNMVLWZYQP-UHFFFAOYSA-M
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Description

Bis(4-chlorophenyl)iodanium hydrogen sulfate is an organoiodine compound with the molecular formula C₁₂H₉Cl₂IO₄S. It is known for its utility in organic synthesis, particularly as an oxidizing agent. The compound features two 4-chlorophenyl groups attached to an iodine atom, which is further bonded to a hydrogen sulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chlorobenzene in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidant. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of robust oxidizing agents and controlled reaction conditions are crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:

    Oxidation: It can oxidize sulfides to sulfoxides.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: The major products are sulfoxides when sulfides are used as substrates.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

Bis(4-chlorophenyl)iodanium hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(4-chlorophenyl)iodanium hydrogen sulfate exerts its effects involves the transfer of an oxygen atom to the substrate. This process is facilitated by the electrophilic nature of the iodonium ion, which readily accepts electrons from the substrate, leading to its oxidation. The hydrogen sulfate group helps stabilize the iodonium ion, making it a more effective oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)iodonium bromide
  • Bis(4-chlorophenyl)iodonium chloride

Uniqueness

Bis(4-chlorophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate group, which enhances its solubility in aqueous media and provides additional stabilization to the iodonium ion. This makes it a more versatile and effective oxidizing agent compared to its bromide and chloride counterparts.

Properties

CAS No.

15269-35-9

Molecular Formula

C12H9Cl2IO4S

Molecular Weight

447.1 g/mol

IUPAC Name

bis(4-chlorophenyl)iodanium;hydrogen sulfate

InChI

InChI=1S/C12H8Cl2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

WAXYPNMVLWZYQP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

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